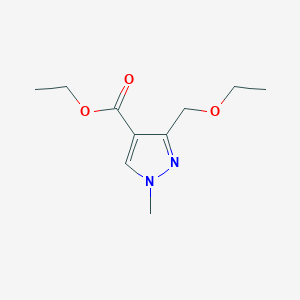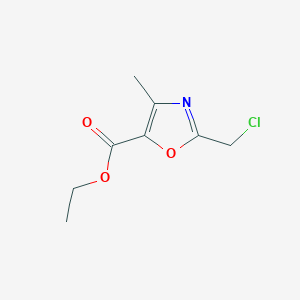
Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. The compound's utility in synthetic chemistry is highlighted by its ability to undergo regiocontrolled halogenation and palladium-catalyzed coupling reactions, which enable the creation of a diverse array of oxazole derivatives with potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate involves a sequence of carefully controlled chemical reactions. The process begins with regiocontrolled halogenation, followed by palladium-catalyzed coupling reactions. This methodology has been successfully applied to the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, demonstrating the compound's versatility as a synthetic intermediate . Additionally, the synthesis of 2-chloro-6-chloromethylbenzothiazole from a related compound, ethyl 4-aminobenzonic, through a multi-step process including cyclization and chlorination, further exemplifies the compound's utility in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate and its derivatives has been characterized using various analytical techniques. For instance, the crystalline forms of a related bicyclic compound have been studied using powder and single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This structural information is crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate is demonstrated by its ability to participate in a range of reactions. For example, the compound can undergo direct (hetero)arylation with various (hetero)aromatics, leading to the formation of (hetero)aryloxazoles . Additionally, 2-(halomethyl)-4,5-diphenyloxazoles, which can be derived from similar compounds, are used as reactive scaffolds for synthetic elaboration, including substitution reactions to prepare various 2-substituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate derivatives are influenced by their molecular structure. Polymorphism, as observed in related compounds, can lead to different crystalline forms with distinct physical properties, such as melting points and solubility . The photophysical properties of these compounds are also of interest, as demonstrated by the study of ethyl 2-arylthiazole-5-carboxylates, which exhibit fluorescence and the ability to act as singlet-oxygen sensitizers . These properties are essential for potential applications in photochemistry and materials science.
Mécanisme D'action
The mode of action of a compound generally involves its interaction with biological targets such as proteins or enzymes. This interaction can lead to changes in the activity of these targets, which can result in various biological effects .
The biochemical pathways affected by a compound depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially affect the functioning of that pathway .
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). The ADME properties of a compound can significantly impact its bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
The result of a compound’s action can vary widely depending on its specific targets and mode of action. This can range from changes at the molecular and cellular level to effects on whole tissues or organs .
The action environment of a compound refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence its activity. For example, certain compounds may be more stable and effective under specific conditions .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)10-6(4-9)13-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMMXEOFSNPNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)

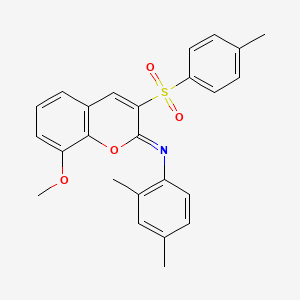
![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)

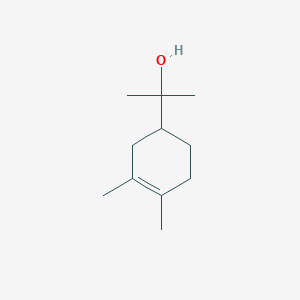
![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)


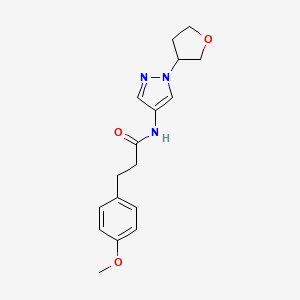
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)
![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)
